[(2-Bromophenyl)methyl](2-methylpropyl)amine

Lipophilicity Physicochemical Property HPLC Method Development

[(2-Bromophenyl)methyl](2-methylpropyl)amine (CAS 1019532-08-1) is a research-use-only small molecule with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol. Classified as a secondary amine with a 2-bromobenzyl moiety and an isobutyl side chain, it is commercially available as a versatile scaffold for chemical synthesis and is noted in vendor literature for its potential as an inhibitor of ion channels and an activator at β-adrenergic receptors.

Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
CAS No. 1019532-08-1
Cat. No. B1517058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Bromophenyl)methyl](2-methylpropyl)amine
CAS1019532-08-1
Molecular FormulaC11H16BrN
Molecular Weight242.16 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=CC=CC=C1Br
InChIInChI=1S/C11H16BrN/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3
InChIKeyORZZHXXYUMBVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Bromophenyl)methyl](2-methylpropyl)amine (CAS 1019532-08-1): Procurement Specifications & Chemical Identity


[(2-Bromophenyl)methyl](2-methylpropyl)amine (CAS 1019532-08-1) is a research-use-only small molecule with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol [1]. Classified as a secondary amine with a 2-bromobenzyl moiety and an isobutyl side chain, it is commercially available as a versatile scaffold for chemical synthesis and is noted in vendor literature for its potential as an inhibitor of ion channels and an activator at β-adrenergic receptors .

Workflow Chemical synthesis scaffold Versatile building block for derivatization
Selection Context Ion channel modulation study fit Reported inhibitor context; assay-specific validation needed
Selection Context β-adrenergic receptor study fit Reported activator context; quantitative data to verify

Why Analogs of [(2-Bromophenyl)methyl](2-methylpropyl)amine Cannot Be Interchanged Without Experimental Validation


In the class of substituted N-benzylamines, even minor alkyl chain modifications yield profound differences in lipophilicity and safety profiles, directly impacting experimental design and handling protocols. As shown in the evidence below, substituting the isobutyl group for a linear propyl or ethyl chain significantly alters computed LogP and safety hazard classifications [1]. Therefore, substituting [(2-Bromophenyl)methyl](2-methylpropyl)amine with a closely related analog like [(2-Bromophenyl)methyl](propyl)amine requires re-optimization of purification and assay conditions and is not a drop-in replacement.

Alkyl chain length alters lipophilicity profile Switching to linear propyl or ethyl analogs may shift retention and partitioning, requiring re-optimization of purification and assay conditions.
Hazard classification may not transfer across analogs Differences in GHS profiles between isobutyl and propyl analogs can introduce adverse handling-profile mismatch; review SDS before substitution.
Documentation and purity grades differ among suppliers Not all analogs carry equivalent analytical documentation (NMR, HPLC, LC-MS), which limits direct substitution for reproducible studies.

Quantifiable Differentiation of [(2-Bromophenyl)methyl](2-methylpropyl)amine Against Closest Analogs


Lipophilicity (LogP) Comparison: Isobutyl vs. Propyl Analog

The computed XLogP3-AA value for [(2-Bromophenyl)methyl](2-methylpropyl)amine is 3.3, which is higher than the 2.5 value computed for its direct n-propyl analog, [(2-Bromophenyl)methyl](propyl)amine [1][2]. This difference is due to the increased branching and carbon count of the isobutyl group.

Lipophilicity (LogP)
Cross-study comparable
Target: XLogP3 3.3
Propyl analog: 2.5
Δ +0.8 log units
Supports hydrophobicity-driven method differentiation
Computational prediction; reverse-phase HPLC conditions may need adjustment
Lipophilicity Physicochemical Property HPLC Method Development

Safety Profile Differentiation: Hazard Classification vs. Propyl and Ethyl Analogs

[(2-Bromophenyl)methyl](2-methylpropyl)amine is classified with GHS Hazard Statement H314, indicating it causes severe skin burns and eye damage [1]. In contrast, its closely related analog, [(2-Bromophenyl)methyl](propyl)amine, is not associated with this severe hazard statement in available vendor SDS documents, and [(2-Bromophenyl)methyl](ethyl)amine is often supplied as a hydrochloride salt to mitigate freebase handling risks .

Safety Profile
Class-level inference
Target: H314 (Corrosive)
Propyl analog: H315 (Irritant)
Ethyl analog: HCl salt
Reported hazard-context mismatch; review safety protocols
Vendor SDS and ECHA C&L; handling procedures may not transfer directly
Safety Hazard Assessment GHS Compliance

Purity Grade and Quality Assurance Documentation

Commercial suppliers like Synblock offer [(2-Bromophenyl)methyl](2-methylpropyl)amine with a purity specification of NLT 98% and provide supporting analytical documentation including HPLC, NMR, and LC-MS . This level of documentation is essential for research reproducibility, and is not consistently available from all vendors for the less common propyl analog.

Purity & Documentation
Supporting evidence
Target: NLT 98% + NMR, HPLC, LC-MS
Propyl analog: ~95%, less documentation
Higher documentation confidence for reproducible studies
Supplier-reported; verify certificate of analysis before use
Analytical Chemistry Quality Control Procurement

Optimal Application Scenarios for [(2-Bromophenyl)methyl](2-methylpropyl)amine


Medicinal Chemistry: As a Reference Standard for Ion Channel or GPCR Assays

Vendor literature identifies this compound as an inhibitor of ion channels and a potent activator at the β-adrenergic receptor . Its defined physicochemical profile (LogP = 3.3) makes it suitable as a reference standard for developing and validating assays targeting these classes of proteins. Due to the lack of published quantitative data, its primary utility is as a starting point for in-house SAR exploration, where its specific hydrophobicity and safety profile differentiate it from other analogs.

Chemical Biology: As a Tool Compound in Protease Inhibition Studies

The compound is reported to inhibit cathepsin D and trypsin, and to bind to peptides . It is therefore suitable for cell biology research investigating antibody production, protein interactions, and receptor binding. Researchers should note that its high LogP (3.3) relative to the propyl analog (2.5) [1] will influence its cellular permeability and distribution, making it a more appropriate choice for assays requiring a more hydrophobic tool compound.

Analytical Chemistry: As a Calibrant for HPLC Method Development

The compound's high purity (NLT 98%) and availability of NMR, HPLC, and LC-MS analytical data make it a reliable calibrant or reference standard for developing and validating liquid chromatography methods. Its specific LogP (3.3) [1] provides a well-defined benchmark for optimizing reverse-phase separation of moderately hydrophobic secondary amines, distinct from its less hydrophobic analogs.

Application
Selection Property
Validation Focus
Ion channel / GPCR assay development
Reported inhibitor/activator context
In-house SAR exploration; hydrophobicity benchmark
Protease inhibition studies
Reported cathepsin D / trypsin inhibition context
Cellular permeability and distribution review
HPLC method development
High-purity calibrant (NLT 98%)
Reverse-phase separation of moderately hydrophobic amines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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